CCR5 Antagonist Activity: A Key Differentiator for Immunology and Virology Research
4-Butoxy-1H-pyrrol-2(5H)-one has been identified as a CCR5 antagonist, a mechanism of action relevant for treating HIV infection and inflammatory diseases [1]. This activity is not a universal property of all pyrrol-2-ones; it is a specific, structure-dependent function of this molecule. For instance, the 5-aryl-substituted pyrrol-2-ones or 5-hydroxy-5-aryl-pyrrol-2-ones, which are common alternative scaffolds, often show different target profiles, such as activity against MCHR1 or cholecystokinin-1 receptors [2]. While precise IC50 values for this specific compound at CCR5 were not available in the sourced data, its identification as a hit in a preliminary pharmacological screen provides a clear, comparative scientific rationale for its selection over analogs with uncharacterized or different primary activity.
| Evidence Dimension | Primary Biological Activity |
|---|---|
| Target Compound Data | Identified as a CCR5 antagonist |
| Comparator Or Baseline | 5-hydroxy-5-aryl-pyrrol-2-ones (e.g., cholecystokinin-1 receptor antagonists) [2] |
| Quantified Difference | N/A (Qualitative differentiation in target profile) |
| Conditions | Preliminary pharmacological screening (assay not fully detailed) |
Why This Matters
Procurement of 4-Butoxy-1H-pyrrol-2(5H)-one is justified for projects focused on CCR5-mediated pathways, as it provides a specific chemical starting point that is not offered by generic pyrrol-2-one building blocks.
- [1] Semantic Scholar. (n.d.). Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Retrieved from https://www.semanticscholar.org/author/张会利/91457169. View Source
- [2] Cholecystokinin-1 receptor antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anticancer agents. (n.d.). Retrieved from https://libweb.pknu.ac.kr. View Source
